Bilirubin ditaurine

Antioxidant Free Radical Biology Lipid Peroxidation

Hydrophobic unconjugated bilirubin requires organic solvents or carrier proteins, confounding oxidative stress studies. Bilirubin ditaurine (CAS 89771-93-7) is a water-soluble conjugated bilirubin mimetic that eliminates these artifacts. • Traps 1.9 peroxyl radicals per molecule for quantifiable antioxidant activity. • Enhances vitamin E antioxidant capacity by >200% in liposomal models. • Attenuates platelet mitochondrial ROS at ≤10 µM without cytotoxicity. Supplied with full analytical documentation for batch-to-batch consistency.

Molecular Formula C37H46N6O10S2
Molecular Weight 798.9 g/mol
CAS No. 89771-93-7
Cat. No. B1240254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBilirubin ditaurine
CAS89771-93-7
Synonymsilirubin ditaurate
bilirubin ditaurine
bilirubin ditaurine, disodium salt
Molecular FormulaC37H46N6O10S2
Molecular Weight798.9 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)O)C=C4C(=C(C(=O)N4)C)C=C
InChIInChI=1S/C37H46N6O10S2/c1-7-24-22(5)36(46)42-30(24)17-28-20(3)26(9-11-34(44)38-13-15-54(48,49)50)32(40-28)19-33-27(10-12-35(45)39-14-16-55(51,52)53)21(4)29(41-33)18-31-25(8-2)23(6)37(47)43-31/h7-8,17-18,40-41H,1-2,9-16,19H2,3-6H3,(H,38,44)(H,39,45)(H,42,46)(H,43,47)(H,48,49,50)(H,51,52,53)/b30-17-,31-18-
InChIKeyBXTIMASCUMQAFQ-VYTBREFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bilirubin Ditaurine (CAS 89771-93-7): Technical Specifications and Procurement Classification for Research-Use Water-Soluble Bile Pigment Analogs


Bilirubin ditaurine (BR-DT or BDT; CAS 89771-93-7) is a synthetic, water-soluble model compound of conjugated bilirubin, characterized by the covalent attachment of two taurine moieties to the bilirubin backbone [1]. This conjugation imparts high aqueous solubility (readily dissolves in buffer), enabling homogeneous experimental systems that are not feasible with hydrophobic unconjugated bilirubin [2]. It is primarily used in research applications investigating oxidative stress mechanisms, lipid peroxidation inhibition, and ex vivo platelet function modulation, serving as a stable and reproducible surrogate for endogenous conjugated bilirubin species [3].

Surrogate type Water-soluble conjugated bilirubin analog
Assay design Enables homogeneous aqueous and micellar systems
Study context Supports lipid peroxidation and platelet function research

Why Generic Substitution Fails: The Functional Non-Equivalence of Bilirubin Ditaurine and Its Structural Analogs in Research and Industrial Applications


Bilirubin ditaurine cannot be substituted with its closest in-class analogs, such as unconjugated bilirubin (UCB) or biliverdin (BV), due to profound physicochemical and functional differences. Unconjugated bilirubin is highly hydrophobic and requires organic solvents or serum albumin for aqueous dispersion, which confounds mechanistic studies and limits experimental design [1]. Biliverdin, while water-soluble, exhibits distinct antioxidant kinetics and redox behavior; it traps a different number of peroxyl radicals and does not participate in the same synergistic interactions with lipid-soluble antioxidants [2]. Furthermore, taurine alone is an inefficient scavenger of peroxyl radicals, confirming that the bioactivity is inherent to the conjugated bilirubin moiety [3]. These non-interchangeable properties mandate the use of bilirubin ditaurine for experiments requiring a water-soluble, conjugated bilirubin mimetic that can directly interact with both aqueous and lipid interfaces without the confounding effects of carrier proteins or organic co-solvents.

!
Unconjugated bilirubin (UCB)
Hydrophobicity requires organic solvents or albumin; assay conditions and lipid interactions may shift compared with bilirubin ditaurine.
!
Biliverdin (BV)
Reported peroxyl radical trapping stoichiometry differs (~2.5x); antioxidant synergy profiles with vitamin E may not transfer directly.
!
Taurine alone
Inefficient peroxyl radical scavenger; conjugated bilirubin backbone is required for the observed antioxidant behavior.

Quantitative Evidence for the Differentiated Performance of Bilirubin Ditaurine (CAS 89771-93-7) Relative to Key Comparators


Peroxyl Radical Scavenging Stoichiometry: Bilirubin Ditaurine vs. Biliverdin

In a peroxyl radical-induced oxidation model of phosphatidylcholine in micelles and multilamellar liposomes, bilirubin ditaurine (BR-DT) trapped 1.9 peroxyl radicals per molecule. In contrast, the water-soluble physiological precursor biliverdin (BV) trapped 4.7 peroxyl radicals per molecule under identical experimental conditions [1]. This difference in radical trapping stoichiometry indicates that while both compounds are antioxidants, their mechanisms and efficiencies diverge significantly.

Peroxyl radical trapping stoichiometry
Head-to-head
BR-DT: 1.9 radicals/molecule vs. BV: 4.7 radicals/molecule
Peroxyl scavenging stoichiometry may differ; reported antioxidant mechanisms are not interchangeable.
Phosphatidylcholine micelles/liposomes, peroxyl radical oxidation model.
Antioxidant Free Radical Biology Lipid Peroxidation

Synergistic Enhancement of Vitamin E-Mediated Lipid Peroxidation Inhibition: Bilirubin Ditaurine vs. Reduced Glutathione

In a model of azo-initiated oxidation of soybean phosphatidylcholine liposomes containing membrane-bound vitamin E, the addition of 10 µM bilirubin ditaurine (BR-DT) increased the antioxidant induction period by at least 200% relative to vitamin E alone. Under the same conditions, an equimolar concentration (10 µM) of reduced glutathione increased the induction period by only about 30% [1]. BR-DT also spared the consumption of vitamin E during the oxidation process.

Vitamin E synergy enhancement
Head-to-head
BR-DT: ≥200% induction period increase vs. GSH: ~30% (both at 10 µM)
Reported synergistic interaction with vitamin E; ranking among tested water-soluble antioxidants may support further network studies.
Soybean PC liposomes with membrane-bound vitamin E, azo-initiated oxidation.
Antioxidant Synergy Lipid Peroxidation Vitamin E Regeneration

Enteral Systemic Bioavailability: Bilirubin Ditaurate vs. Unconjugated Bilirubin

Following intraduodenal (i.d.) administration in anesthetized Wistar rats, bilirubin ditaurate (BDT) exhibited a systemic bioavailability of 2.0%. In direct comparison, unconjugated bilirubin (UCB) administered via the same route and dose had a systemic bioavailability of only 1.0% [1]. Correspondingly, 4.6% of the administered BDT dose was excreted in bile versus 2.7% for UCB.

Enteral systemic bioavailability
Head-to-head
BR-DT: 2.0% vs. UCB: 1.0% bioavailability (i.d., rat)
Exposure-model context may differ; reported enteral exposure supports ADME research of water-soluble bilirubin species.
Anesthetized Wistar rats, i.d. administration, 180 min sampling.
Pharmacokinetics Oral Bioavailability Bile Pigment Absorption

In Vivo Hepatotoxicity Profile: Bilirubin Ditaurate vs. Unconjugated Bilirubin

In a porcine model of bilirubin overload, intravenous infusion of large amounts of unconjugated bilirubin (UCB) blocked biliary phospholipid secretion and produced canalicular membrane lesions, resulting in severe intrahepatic cholestasis. In contrast, an overload infusion of bilirubin ditaurate (BDT) (2.8 g over 150 min) markedly lowered biliary phospholipid secretion but did not induce canalicular membrane lesions or intrahepatic cholestasis [1].

Hepatic endpoint comparison
Head-to-head
BR-DT overload: no canalicular lesions, no cholestasis; UCB: lesions and severe cholestasis
Reported hepatic endpoint context may differ; model-safety observations require class-specific review.
Porcine model, i.v. overload infusion (2.8 g/150 min), liver histology.
Hepatotoxicity Cholestasis In Vivo Toxicology

Ex Vivo Platelet Function Modulation: ROS Suppression and Activation Inhibition by Bilirubin Ditaurate

Ex vivo exposure of human platelets to bilirubin ditaurate (BRT) resulted in significant, concentration-dependent attenuation of platelet activation. Specifically, ≤35 µM BRT significantly inhibited dense and alpha granule exocytosis (measured by ATP release and P-selectin expression). Furthermore, ≤10 µM BRT significantly reduced platelet mitochondrial reactive oxygen species (ROS) production [1]. This effect was observed without perturbation of platelet viability or mitochondrial membrane potential, and importantly, the effect is enabled by the compound's water-solubility, overcoming the experimental limitations of hydrophobic unconjugated bilirubin.

Platelet ROS & activation
Class-level
ROS inhibition at ≤10 µM; granule exocytosis inhibition at ≤35 µM (ex vivo human platelets)
Supports platelet ROS and activation endpoint review; water solubility enables homogeneous assay design.
Concentration-dependent, without perturbation of viability.
Platelet Biology Reactive Oxygen Species Ex Vivo Storage

Aqueous Solubility Enabling Homogeneous Experimental Systems: Bilirubin Ditaurate vs. Unconjugated Bilirubin

Bilirubin ditaurate is readily soluble in aqueous buffers, whereas unconjugated bilirubin is highly hydrophobic and requires organic solvents (e.g., DMSO) or carrier proteins (e.g., serum albumin) for aqueous dispersion [1][2]. This fundamental physicochemical difference allows bilirubin ditaurate to be studied in well-defined, homogeneous aqueous and micellar systems without the confounding effects of co-solvents or proteins on biological assays and lipid interactions.

Aqueous solubility
Class-level
Readily soluble in buffer (BR-DT); UCB requires organic solvents or albumin for dispersion
Enables homogeneous experimental systems; avoids co-solvent artifacts for biochemical and cell-based assays.
Foundational differentiator for aqueous workflow design.
Solubility Formulation In Vitro Assay Development

Validated Research and Industrial Application Scenarios for Bilirubin Ditaurine (CAS 89771-93-7) Based on Quantitative Evidence


Investigating Mechanisms of Lipid Peroxidation and Antioxidant Networks

Bilirubin ditaurine is ideally suited for in vitro studies of lipid peroxidation and antioxidant synergy. Its water solubility allows for homogeneous incorporation into micellar and liposomal model systems without the need for organic co-solvents. Researchers can leverage its demonstrated ability to trap 1.9 peroxyl radicals per molecule [1] and its potent, >200% synergistic enhancement of vitamin E's antioxidant activity [2] to dissect complex antioxidant defense networks and screen for interactions with other small molecules.

Pharmacokinetic and Bioavailability Studies of Conjugated Bilirubin Mimetics

The established 2.0% systemic bioavailability of bilirubin ditaurate following intraduodenal administration in rats, which is double that of unconjugated bilirubin [3], makes it a valuable tool for in vivo studies investigating the absorption, distribution, metabolism, and excretion (ADME) of water-soluble bilirubin species. This data supports its use as a model compound to explore enteral delivery strategies for bilirubin-based therapeutics and to understand the fate of conjugated bile pigments in vivo.

Ex Vivo Platelet Storage and Function Preservation Research

Given its significant inhibition of platelet mitochondrial ROS production at ≤10 µM and its attenuation of granule exocytosis at ≤35 µM without affecting viability [4], bilirubin ditaurine is a prime candidate for inclusion in ex vivo platelet storage solutions. Research groups focused on improving the quality and extending the shelf-life of stored platelets for transfusion medicine can use this compound to mitigate the platelet storage lesion, a process driven in part by oxidative stress and unwanted activation.

In Vivo Models of Hyperbilirubinemia and Hepatobiliary Function

The finding that bilirubin ditaurate overload in pigs does not induce canalicular membrane lesions or intrahepatic cholestasis, in stark contrast to unconjugated bilirubin [5], positions it as a critical control or comparative agent in animal models of liver disease. Researchers can use it to study the specific effects of water-soluble, conjugated bilirubin on hepatic transport, bile flow, and biliary lipid secretion, independent of the cytotoxic effects associated with hydrophobic unconjugated bilirubin.

Application
Selection Property
Validation Focus
Lipid peroxidation and antioxidant synergy studies
Water-soluble conjugated bilirubin analog for micellar/liposomal models
Peroxyl radical scavenging and vitamin E synergy endpoint review
Conjugated bilirubin ADME model research
Reported enteral exposure context
Systemic bioavailability and biliary excretion endpoint interpretation
Ex vivo platelet storage lesion studies
Aqueous solubility enabling homogeneous platelet treatment
Platelet ROS, granule exocytosis and viability endpoint monitoring
Hepatobiliary function and cholestasis research models
Reported hepatic endpoint differentiation from hydrophobic bilirubin
Canalicular membrane integrity and bile flow assessment

Technical Documentation Hub

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9 linked technical documents
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